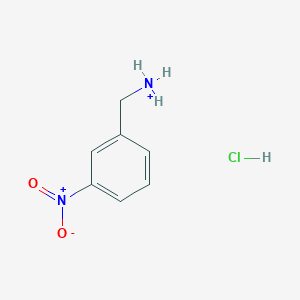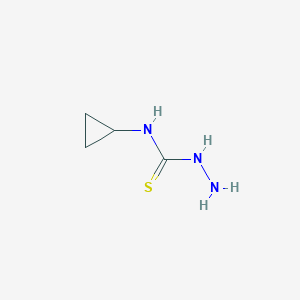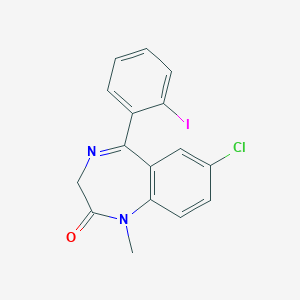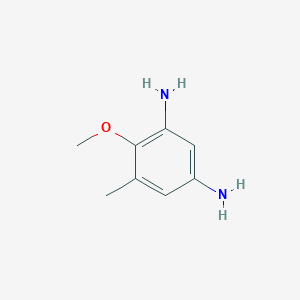
4-Methoxy-5-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methylbenzene-1,3-diamine, also known as 3,4-Dimethoxy-2-methylbenzene-1,3-diamine, is a chemical compound that is widely used in scientific research. It is a diamine derivative of benzene, which has several applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-methylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with electrophiles. It is also known to form stable complexes with metal ions, which can be used for various applications in catalysis and materials science.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Methoxy-5-methylbenzene-1,3-diamine. However, it has been reported to exhibit antimicrobial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methoxy-5-methylbenzene-1,3-diamine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in water and other common solvents can be a limitation for some applications.
Orientations Futures
There are several future directions for the use of 4-Methoxy-5-methylbenzene-1,3-diamine in scientific research. One of the main areas of interest is its potential use as a ligand in coordination chemistry and the preparation of metal complexes. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. Further studies are needed to investigate its mechanism of action and potential applications in various fields of chemistry and biology.
Méthodes De Synthèse
The synthesis of 4-Methoxy-5-methylbenzene-1,3-diamine involves the reaction between 4-Methoxy-2-nitroaniline and 2-Methylbenzenamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
4-Methoxy-5-methylbenzene-1,3-diamine has several applications in scientific research. It is widely used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic reactions such as the synthesis of heterocyclic compounds. Additionally, it is used as a ligand in coordination chemistry and in the preparation of metal complexes.
Propriétés
Numéro CAS |
115423-85-3 |
|---|---|
Nom du produit |
4-Methoxy-5-methylbenzene-1,3-diamine |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-methoxy-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
Clé InChI |
WERSDZKEJFOKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)N)N |
SMILES canonique |
CC1=CC(=CC(=C1OC)N)N |
Synonymes |
1,3-Benzenediamine, 4-methoxy-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



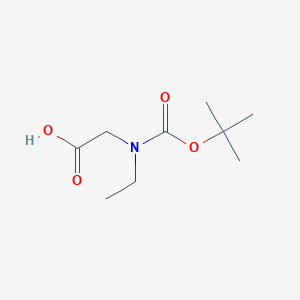
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
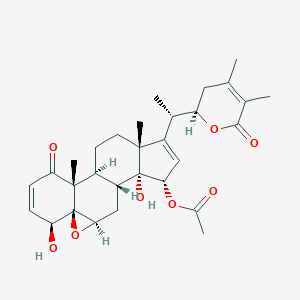
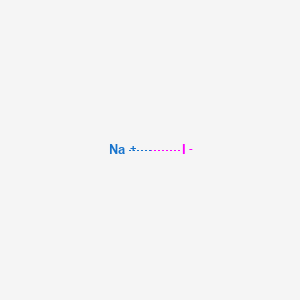
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
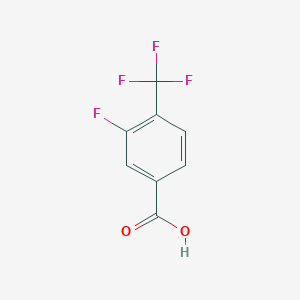
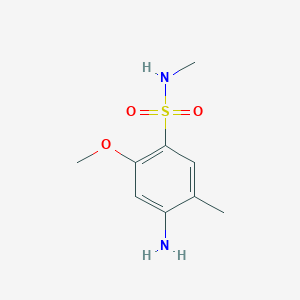
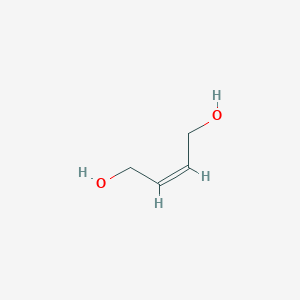
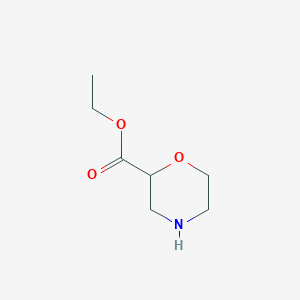
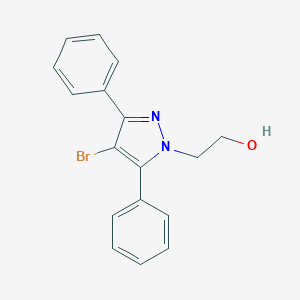
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
